molecular formula C21H21NO4S3 B2478700 (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid CAS No. 875286-38-7

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Cat. No. B2478700
CAS RN: 875286-38-7
M. Wt: 447.58
InChI Key: BLNIMHKBWJNKAW-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C21H21NO4S3 and its molecular weight is 447.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anti-Inflammatory Agents: The furan moiety in the compound suggests anti-inflammatory activity. Researchers could explore its potential as an inhibitor of pro-inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

b. Anticancer Agents: The thiazolidinone ring and the furan group may contribute to antitumor effects. Investigating its cytotoxicity against cancer cell lines and its mechanism of action could lead to novel anticancer drugs.

c. Antioxidants: The presence of sulfur and furan rings hints at antioxidant properties. Researchers might evaluate its ability to scavenge free radicals and protect cells from oxidative stress.

Organic Synthesis

The compound’s synthetic accessibility and diverse functional groups make it valuable in organic chemistry:

a. Furan Synthesis: Given its furan core, this compound could serve as a precursor for the synthesis of other furan derivatives. Researchers could explore regiospecific modifications to create polysubstituted furans .

b. Thiazolidinone Derivatives: The thiazolidinone scaffold is versatile. Scientists might use this compound as a starting point to synthesize various thiazolidinone derivatives with potential biological activities.

Agricultural Chemistry

The compound’s structural diversity could find applications in agriculture:

a. Pesticides: Exploring its pesticidal activity against pests or pathogens could lead to environmentally friendly crop protection.

b. Plant Growth Regulators: The furan and thiazolidinone moieties might influence plant growth. Investigating their effects on plant physiology could yield insights into potential plant growth regulators.

properties

IUPAC Name

2-[(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S3/c1-3-13-4-6-14(7-5-13)17-9-8-15(26-17)12-18-19(23)22(21(27)29-18)16(20(24)25)10-11-28-2/h4-9,12,16H,3,10-11H2,1-2H3,(H,24,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNIMHKBWJNKAW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCSC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

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